Tilpisertib
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tilpisertib involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functionalization: Introduction of various functional groups to enhance the compound’s activity and selectivity. This may involve halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
Optimization of reaction conditions: Ensuring reactions are efficient and scalable.
Use of automated systems: Employing automated reactors and purification systems to enhance reproducibility and yield.
Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tilpisertib undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups or carbonyl compounds.
Substitution: Halogenation or alkylation reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions are typically intermediates that are further functionalized to enhance the biological activity of this compound.
Scientific Research Applications
Tilpisertib has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study kinase inhibition and signaling pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and immune responses.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases and cancers, particularly in clinical trials for ulcerative colitis
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Mechanism of Action
Tilpisertib exerts its effects by inhibiting the TPL2 (MAP3K8) kinase, which plays a crucial role in the MAPK signaling pathway. This inhibition leads to the modulation of downstream signaling molecules, ultimately affecting cell proliferation, survival, and inflammatory responses . The molecular targets include various proteins involved in these pathways, such as NF-κB and AP-1.
Comparison with Similar Compounds
Similar Compounds
Uprosertib: Another serine/threonine kinase inhibitor with a different target profile.
Trametinib: A MEK inhibitor used in cancer therapy.
Selumetinib: Another MEK inhibitor with applications in oncology.
Uniqueness
Tilpisertib is unique due to its high selectivity for TPL2 (MAP3K8) kinase, which makes it particularly effective in modulating specific signaling pathways involved in inflammation and cancer. This selectivity reduces off-target effects and enhances its therapeutic potential .
Properties
IUPAC Name |
6-[[(S)-[1-(1-bicyclo[1.1.1]pentanyl)triazol-4-yl]-(2-methyl-1-oxoisoquinolin-5-yl)methyl]amino]-8-chloro-4-(2,2-dimethylpropylamino)quinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33ClN8O/c1-32(2,3)18-37-28-20(15-35)16-36-29-25(28)10-21(11-26(29)34)38-30(27-17-42(40-39-27)33-12-19(13-33)14-33)23-6-5-7-24-22(23)8-9-41(4)31(24)43/h5-11,16-17,19,30,38H,12-14,18H2,1-4H3,(H,36,37)/t19?,30-,33?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGSKBLZRDRHOI-ZAGPDIDGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)NC(C3=CC=CC4=C3C=CN(C4=O)C)C5=CN(N=N5)C67CC(C6)C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)N[C@@H](C3=CC=CC4=C3C=CN(C4=O)C)C5=CN(N=N5)C67CC(C6)C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33ClN8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2065153-41-3 | |
Record name | Tilpisertib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2065153413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TILPISERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8Y5K4G762 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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